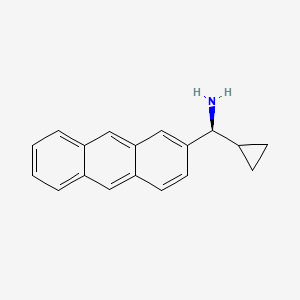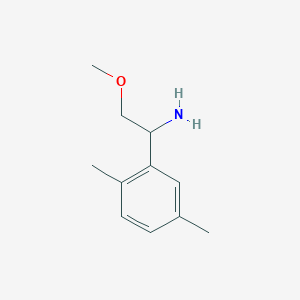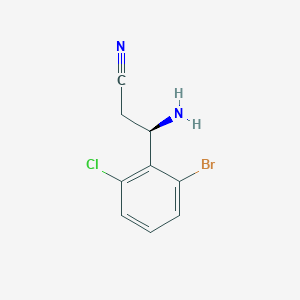
(1S)-2-Anthrylcyclopropylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Anthrylcyclopropylmethylamine is an organic compound that features a cyclopropylmethylamine group attached to an anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Anthrylcyclopropylmethylamine typically involves the cyclopropanation of an anthracene derivative followed by the introduction of the methylamine group. One common method includes the reaction of anthracene with diazomethane to form a cyclopropane ring, followed by the substitution of a methylamine group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazomethane safely. The subsequent introduction of the methylamine group can be achieved through catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Anthrylcyclopropylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(1S)-2-Anthrylcyclopropylmethylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (1S)-2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-Anthrylcyclopropylmethylamine: A stereoisomer with similar structural features but different spatial arrangement.
Anthracene derivatives: Compounds like anthracene-9-carboxylic acid and 9-anthrylmethylamine share the anthracene core but differ in functional groups.
Uniqueness
(1S)-2-Anthrylcyclopropylmethylamine is unique due to its specific stereochemistry and the presence of both the cyclopropyl and methylamine groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H17N |
|---|---|
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
(S)-anthracen-2-yl(cyclopropyl)methanamine |
InChI |
InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m0/s1 |
Clave InChI |
SVHKCCRZWPOXFM-SFHVURJKSA-N |
SMILES isomérico |
C1CC1[C@@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
SMILES canónico |
C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)

![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)


![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)
